LAM-003
Description
Properties
IUPAC Name |
unknown |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LAM-003; LAM 003; LAM003; |
Origin of Product |
United States |
Molecular Mechanisms of Action of Lam 003
LAM-003 is a prodrug designed to deliver LAM-003A, which is identified as an orally bioavailable, synthetic, second-generation small-molecule inhibitor of heat shock protein 90 (Hsp90) citeab.comashpublications.orgfrontiersin.orgguidetopharmacology.orgmims.com. The bioconversion of this compound to LAM-003A occurs rapidly both in vivo and in cell culture, with approximately 90% conversion within 24 hours in vitro citeab.comfrontiersin.org.
The fundamental mechanism of action of LAM-003A revolves around its selective binding to Hsp90. Hsp90 is a crucial molecular chaperone that plays a vital role in the proper folding, stability, and degradation of a diverse array of client proteins, many of which are oncogenic signaling proteins essential for tumor cell proliferation and survival mims.com. By inhibiting Hsp90's chaperone function, LAM-003A promotes the degradation of these oncogenic client proteins mims.com.
A notable example of this mechanism is observed with FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD), a constitutively active receptor often implicated in acute myeloid leukemia (AML) citeab.comguidetopharmacology.org. Studies have demonstrated that this compound reduces cell surface FLT3-ITD expression and its downstream signaling, a finding consistent with Hsp90 inhibitor-mediated degradation of FLT3-ITD guidetopharmacology.org. Furthermore, this compound has shown equipotent activity against FLT3 inhibitor-resistant mutants of FLT3, such as D835 or F691, by inducing their degradation citeab.com. This capability highlights its potential to overcome resistance mechanisms often encountered with conventional FLT3 kinase inhibitors citeab.comashpublications.orgguidetopharmacology.org.
Studies on Interactions with Bcl 2 Family Proteins E.g., Mcl 1 Degradation
LAM-003 exhibits significant synergistic activity when combined with venetoclax (B612062), a known BCL-2 inhibitor citeab.comguidetopharmacology.org. This synergistic effect is particularly robust and has been shown to significantly prolong survival in preclinical models citeab.comguidetopharmacology.org. The mechanistic basis for this synergy is primarily attributed to this compound's capacity to counteract venetoclax-induced upregulation of myeloid cell leukemia 1 (MCL-1) citeab.com. Upregulation of MCL-1 is a recognized mechanism contributing to resistance against venetoclax citeab.com.
MCL-1 is an anti-apoptotic protein belonging to the BCL-2 family, which is frequently overexpressed or amplified in various cancers, thereby mediating resistance to apoptosis induced by chemotherapy and targeted therapies. Unlike other BCL-2 family members, MCL-1 is characterized by its inherent instability and short half-life, with its degradation being a critical event for triggering cell death. Its protein levels are tightly regulated at multiple levels, including post-translational modifications such as phosphorylation and subsequent ubiquitination by E3 ligases, which target it for proteasomal degradation.
Research indicates that the combination of this compound and venetoclax leads to a complete degradation of MCL-1 citeab.com. Mechanistic studies further elucidated that this degradation involves the inhibition of AKT-mediated regulation of glycogen (B147801) synthase kinase 3 beta (GSK3B), which subsequently results in MCL-1 degradation guidetopharmacology.org. This targeted degradation of MCL-1 by this compound is crucial for overcoming venetoclax resistance and enhancing apoptotic pathways in cancer cells.
Table 1: Key Interactions and Effects of this compound on BCL-2 Family Proteins
| Interacting Compound | Target Protein/Family | Observed Effect of this compound | Mechanism of Action |
| Venetoclax | BCL-2 Family (MCL-1) | Robust synergistic activity, prolonged survival | Blocks venetoclax-induced MCL-1 upregulation, leads to complete MCL-1 degradation via inhibition of AKT-mediated GSK3B regulation |
Research into Epigenetic Modulators of Lam 003 Sensitivity E.g., Kdm6a
A comprehensive genome-wide CRISPR screen was instrumental in identifying epigenetic regulators that significantly influence the sensitivity of AML cell lines to LAM-003 citeab.comfrontiersin.org. Among these, lysine (B10760008) demethylase 6A (KDM6A) emerged as a key determinant citeab.comfrontiersin.org. KDM6A is a histone H3K27 demethylase, playing a crucial role in chromatin remodeling and transcriptional regulation citeab.com.
Gene ontology analysis further underscored the importance of epigenetic regulation in determining this compound sensitivity, with specific focus on the interplay between KDM6A and Enhancer of Zeste Homolog 2 (EZH2) citeab.comfrontiersin.org. KDM6A and EZH2 exert opposing effects on histone H3K27 methylation, thereby influencing gene transcription citeab.com. EZH2 functions as a histone H3K27 methyltransferase citeab.com.
A notable finding from these studies is the observed synergy between this compound and EZH2 inhibitors citeab.com. This synergy was demonstrated in FLT3-ITD cell lines when treated with a combination of this compound and a clinical-stage EZH2 inhibitor, such as EPZ-6438 citeab.com. This suggests that targeting epigenetic regulators, particularly EZH2, can enhance the therapeutic efficacy of this compound citeab.com. Furthermore, the presence of loss-of-function mutations in epigenetic regulators like KDM6A may serve as valuable biomarkers for predicting the activity and responsiveness to this compound treatment citeab.com. KDM6A loss has also been shown to sensitize AML cells to BCL2 inhibition and critically regulates DNA damage repair gene expression.
Table 2: Epigenetic Modulators of this compound Sensitivity
| Epigenetic Modulator | Function/Role | Impact on this compound Sensitivity | Related Findings |
| KDM6A | Histone H3K27 demethylase | Determinant of sensitivity | Loss-of-function mutations may be biomarkers; KDM6A loss sensitizes to BCL2 inhibition; interplay with EZH2 |
| EZH2 | Histone H3K27 methyltransferase | Inhibition synergizes with this compound | Functionally opposes KDM6A; synergy observed with EZH2 inhibitors (e.g., EPZ-6438) |
Cellular and Subcellular Research on Lam 003 Effects
Impact of LAM-003 on Fundamental Cellular Processes
Research on Cell Proliferation and Viability in In Vitro Models
In in vitro studies, this compound has demonstrated significant inhibitory effects on the proliferation of Acute Myeloid Leukemia (AML) cell lines. It exhibits activity against both FLT3-mutant and wild-type cell lines, showing preferential potency against cells harboring the FLT3-Internal Tandem Duplication (FLT3-ITD) mutation. nih.gov Specifically, the geometric mean EC50 for FLT3-ITD cell lines was reported as 670 nM, compared to 1400 nM for FLT3 wild-type cell lines. nih.gov
This compound has been shown to reduce the colony formation ability more effectively in cell lines carrying the FLT3-ITD mutation. spandidos-publications.com Its cytotoxic activity extends to various AML cell lines and primary AML samples that harbor FLT3-ITD. ashpublications.orgresearchgate.net
Furthermore, this compound has shown synergistic effects when combined with other anti-leukemic drugs. For instance, combination treatment with this compound and venetoclax (B612062), daunorubicin, or cytarabine (B982) synergistically reduced the viability of AML cell lines harboring FLT3-ITD. nih.govresearchgate.netplos.org
A notable characteristic of this compound is its ability to overcome common resistance mechanisms observed with other FLT3 inhibitors. It retained anti-proliferative activity in BA/F3 cells expressing FLT3-ITD with the F691L mutation, which typically exhibit resistance to crenolanib (B1684632). nih.gov Similarly, MOLM-13 cells with a FLT3 D835Y mutation, known to be resistant to sorafenib (B1663141) and tandutinib, remained sensitive to this compound. nih.gov this compound also maintained its potency in AML cells cultured in stromal-conditioned media, a condition known to confer resistance to FLT3 inhibitors. spandidos-publications.comashpublications.orgresearchgate.net
Table 1: In Vitro Proliferation Inhibition by this compound in AML Cell Lines
| Cell Line Type | Geometric Mean EC50 (nM) | Notes |
| FLT3-ITD | 670 | Preferential activity nih.gov |
| FLT3 Wild-Type | 1400 | nih.gov |
Studies on Apoptosis and Programmed Cell Death Induction
While direct quantitative data specifically detailing this compound's induction of apoptosis is not explicitly provided in the search results, its classification as an HSP90 inhibitor and its demonstrated cytotoxic activity strongly imply its involvement in programmed cell death pathways. HSP90 inhibitors are known to induce apoptosis in various cancer cells by promoting the proteasomal degradation of oncogenic client proteins that are essential for cell survival and proliferation. nih.govspandidos-publications.comashpublications.orgplos.orgnih.govfrontiersin.orgnih.govbiomolther.org
This compound's action as an HSP90 inhibitor leads to the degradation of client proteins such as FLT3-ITD, thereby disrupting pro-survival signaling pathways. nih.govspandidos-publications.com Mechanistic studies have shown that the combination of this compound and venetoclax inhibited AKT-mediated regulation of GSK3B, which resulted in the degradation of MCL-1. nih.gov MCL-1 is an anti-apoptotic protein, and its degradation is a well-established pro-apoptotic event, suggesting that this compound contributes to cell death through this pathway. nih.gov
Cell Cycle Progression Analysis
Heat Shock Protein 90 (HSP90) inhibitors, including this compound, are recognized for their ability to interfere with cell cycle progression. spandidos-publications.comashpublications.orgtandfonline.comnih.govnih.gov Inhibition of HSP90 function by agents like 17-AAG (another HSP90 inhibitor) has been shown to lead to significant cell cycle arrest, commonly at the G1 or G2/M phases, in various cancer cell lines. ashpublications.orgnih.govnih.gov This arrest is often associated with the downregulation of key cell cycle regulatory proteins, such as cyclins (e.g., cyclin D1) and cyclin-dependent kinases (CDKs), and can also involve the depletion of pro-survival kinases like AKT. ashpublications.orgtandfonline.comnih.gov Given that this compound is an HSP90 inhibitor, it is expected to exert similar effects on cell cycle progression by disrupting the stability and function of HSP90 client proteins that regulate the cell cycle. However, specific detailed analyses of this compound's impact on distinct cell cycle phases (e.g., G1, S, G2/M) were not explicitly found in the provided research.
Autophagy Modulation Research
HSP90 plays a significant role in cellular proteostasis, and its inhibition can modulate autophagy. nih.govspandidos-publications.combiomolther.orgjcancer.orgfrontiersin.orgmdpi.combiorxiv.org Some HSP90 inhibitors have been observed to induce autophagy, which can act either as a protective survival mechanism for cancer cells or, in some contexts, lead to autophagic cell death. nih.govbiorxiv.org For instance, geldanamycin, an HSP90 inhibitor, has been shown to induce chaperone-mediated autophagy (CMA) by inhibiting HSP90's ATPase activity. mdpi.com HSP90 is also essential for the stability of lysosome-associated membrane protein type 2A (LAMP-2A), a key component in CMA. frontiersin.orgmdpi.com While direct studies specifically detailing this compound's modulation of autophagy were not found, its classification as an HSP90 inhibitor suggests it would likely influence autophagic pathways, potentially through similar mechanisms observed with other HSP90 inhibitors.
Subcellular Localization and Organelle-Specific Investigations of this compound Action
Mitochondrial Function Research
The effects of HSP90 inhibitors on mitochondrial function have been investigated, revealing complex interactions. Inhibition of HSP90 can lead to pleiotropic changes in cells, including an expansion of the mitochondrial compartment, mitochondrial fragmentation, and condensed mitochondrial morphology. researchgate.netplos.org Ultimately, these alterations can compromise mitochondrial integrity and contribute to apoptosis. plos.org
HSP90 is present not only in the cytosol but also in mitochondria, particularly in cancer cells, where it is known as TRAP1 (TNF receptor-associated protein 1), a mitochondrial HSP90 homolog. atsjournals.orgnih.gov Inhibitors designed to selectively target mitochondrial HSP90, such as Gamitrinib, have demonstrated anticancer activities by affecting mitochondrial bioenergetics. atsjournals.orgnih.gov These inhibitors can disrupt the mitochondrial translocase of the outer membrane (TOM) complex, which is crucial for protein insertion into mitochondria, leading to altered cellular metabolism, including increased glycolysis. heraldopenaccess.us While specific studies on this compound's direct impact on mitochondrial function or its own subcellular localization within organelles were not explicitly detailed in the provided information, its role as an HSP90 inhibitor suggests it would likely influence mitochondrial processes, given the established link between HSP90 and mitochondrial integrity and function.
Endoplasmic Reticulum Stress Response Studies
The endoplasmic reticulum (ER) is a vital organelle responsible for protein folding, modification, and transport within eukaryotic cells. When misfolded or unfolded proteins accumulate in the ER lumen, a condition known as ER stress is triggered. Cells respond to ER stress by activating a complex signaling network called the unfolded protein response (UPR), which aims to restore ER homeostasis or, if stress is prolonged and unresolvable, initiate programmed cell death (apoptosis). The UPR involves three main signaling branches: activating transcription factor 6 (ATF6), PKR-like ER kinase (PERK), and inositol-requiring enzyme 1 (IRE1) oup.comresearchgate.netnih.govmdpi.comnih.govoup.comtandfonline.comelifesciences.orgoup.com.
HSP90, the target of this compound, is a molecular chaperone critical for the proper folding and stability of numerous client proteins, many of which are involved in cell growth, survival, and differentiation nih.gov. Inhibition of HSP90 can lead to the destabilization and degradation of its client proteins, thereby impacting cellular proteostasis. While the provided research extensively details the general mechanisms of ER stress and the UPR, direct and specific data on how this compound directly induces or modulates the ER stress response pathways (e.g., specific changes in PERK phosphorylation, IRE1 splicing, or ATF6 cleavage) are not explicitly detailed in the available information. However, the induction of HSP70 expression by this compound, a well-established pharmacodynamic biomarker of HSP90 inhibition, indicates an impact on the cellular chaperone machinery ashpublications.org. HSP70 is itself a chaperone involved in protein folding and is often upregulated during cellular stress, including ER stress, as part of the UPR to assist in managing misfolded proteins oup.commdpi.com. This suggests an indirect link or potential interplay between this compound's mechanism of action and the cellular stress response pathways, including those originating from the ER.
Research on this compound's Influence on Cellular Resistance Mechanisms (e.g., Stromal Conditions)
This compound has demonstrated significant activity in overcoming cellular resistance mechanisms, particularly in the context of FLT3-ITD-positive acute myeloid leukemia (AML) that has become resistant to conventional FLT3 kinase inhibitors (FLT3i). Mechanisms of resistance to FLT3i often include the acquisition of secondary FLT3 mutations (such as D835 or F691) and protective signaling from the bone marrow microenvironment, often referred to as stromal signaling ashpublications.orgnih.govresearchgate.netnih.gov.
Detailed Research Findings:
Activity Against FLT3 Inhibitor-Resistant Mutants: this compound exhibited equipotent activity against AML cells harboring FLT3 inhibitor-resistant mutations, including D835 or F691, when assessed in cytotoxic and FLT3 degradation assays. This indicates its ability to bypass common mutational resistance pathways that render other FLT3 inhibitors ineffective ashpublications.orgnih.govnih.gov.
Overcoming Stromal-Mediated Resistance: A crucial finding is this compound's retained potency in AML cells cultured in stromal-conditioned media. Bone marrow stromal factors are known to confer resistance to FLT3 inhibitors like gilteritinib (B612023) and crenolanib. In studies, while FLT3-ITD-harboring cell lines showed significantly increased resistance to gilteritinib and crenolanib when grown in conditioned medium compared to non-conditioned medium, this compound maintained its potency under both conditions ashpublications.orgnih.govnih.govresearchgate.net. This suggests that this compound can circumvent the protective effects of the bone marrow microenvironment, a common challenge in AML treatment nih.govresearchgate.net.
Preferential Activity and Synergistic Effects: this compound demonstrated preferential antileukemic activity against AML cell lines harboring FLT3-ITD mutations compared to those with wild-type FLT3. The geometric mean EC50 for FLT3-ITD positive cells was 670 nM (n=8), whereas for FLT3 wild-type cells, it was 1400 nM (n=16) researchgate.net. Furthermore, this compound displayed robust synergistic activity with venetoclax, a BCL-2 inhibitor. This synergy was linked to the degradation of MCL-1, an anti-apoptotic protein whose overexpression can confer resistance to venetoclax ashpublications.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net.
Epigenetic Regulators of Sensitivity: A genome-wide CRISPR screen identified epigenetic regulators, notably KDM6A, as determinants of this compound sensitivity in AML cell lines. This discovery led to the identification of synergy between this compound and an EZH2 inhibitor, suggesting novel combination strategies for overcoming resistance ashpublications.orgnih.gov.
Data Table: this compound Activity Against FLT3-Mutant vs. Wild-Type AML Cell Lines
| Cell Line Type | Geometric Mean EC50 (nM) | Number of Cell Lines (n) | Reference |
| FLT3-ITD | 670 | 8 | researchgate.net |
| FLT3 Wild-Type | 1400 | 16 | researchgate.net |
Data Table: this compound Potency in Stromal-Conditioned Media
| Compound | Medium Condition | Effect on Potency (vs. Non-Conditioned) | Reference |
| Gilteritinib | Stromal-Conditioned | Significantly Increased Resistance | nih.govresearchgate.net |
| Crenolanib | Stromal-Conditioned | Significantly Increased Resistance | nih.govresearchgate.net |
| This compound | Stromal-Conditioned | Retained Equipotent Activity | ashpublications.orgnih.govnih.govresearchgate.net |
Preclinical Biological Activity and Efficacy Research of Lam 003
Efficacy Studies in In Vitro Disease Models
In vitro studies have extensively investigated the antileukemic activity of LAM-003 across various AML cell lines and primary patient samples, highlighting its potent effects and ability to overcome resistance mechanisms.
Investigations in Acute Myeloid Leukemia (AML) Cell Lines
This compound exhibits cytotoxic activity against a range of AML cell lines and primary patient samples wikipedia.orgciteab.comuni.lu. Research indicates that AML cells harboring FLT3-internal tandem duplication (ITD) mutations and/or D835 mutations show greater sensitivity to this compound compared to those with wild-type FLT3 mutations wikipedia.orgontosight.ai. This preferential activity against FLT3-ITD positive cells is a key finding, given the poor prognosis associated with this genetic alteration in AML wikipedia.orgebi.ac.uk.
This compound effectively reduces the ability of FLT3-ITD cell lines to form colonies wikipedia.orgontosight.ai. Furthermore, treatment with this compound leads to the degradation of FLT3 in FLT3-ITD positive cell lines, such as MV-4-11 and MOLM-13, resulting in a reduction of over 65% in FLT3 cell surface expression within 24 hours wikipedia.orgontosight.ai. This degradation is consistent with its role as an HSP90 inhibitor, as FLT3 is a known client protein of HSP90 ebi.ac.ukwikidata.org.
The efficacy of this compound has been quantified in terms of its half-maximal effective concentration (EC50) values across different AML cell types:
| Cell Type | Geometric Mean EC50 (nM) | Number of Samples (n) | Reference |
| FLT3-ITD | 670 | 8 | ebi.ac.ukwikidata.org |
| FLT3 Wild-Type | 1400 | 16 | ebi.ac.ukwikidata.org |
This compound has also demonstrated synergistic activity when combined with other antileukemic agents. Notably, robust synergy was observed with venetoclax (B612062), a BCL-2 inhibitor, in FLT3-ITD AML cell lines wikipedia.orgciteab.comuni.lu. Additionally, a genome-wide CRISPR screen revealed that epigenetic regulators, such as KDM6A, are determinants of this compound sensitivity in AML cell lines, leading to the discovery of synergy with an EZH2 inhibitor wikipedia.orguni.lu.
Research in FLT3-ITD Positive AML Models
This compound shows preferential activity against AML cells that harbor the FLT3-ITD mutation ebi.ac.ukwikidata.org. Studies have confirmed that this compound effectively reduces FLT3-ITD expression and downstream signaling pathways in FLT3-ITD positive cell lines, including MV-4-11 and MOLM-13 cells ontosight.aiebi.ac.ukwikidata.org. The combination of this compound and venetoclax resulted in synergistic cell death in MOLM-13, MOLM-14, and MV-4-11 cell lines, further supporting its potential in targeting FLT3-ITD positive AML wikipedia.orgnih.gov.
Studies Addressing FLT3 Inhibitor Resistance Mechanisms (e.g., Secondary Mutations)
A critical aspect of this compound's preclinical profile is its ability to overcome resistance mechanisms commonly encountered with existing FLT3 kinase inhibitors (FLT3i). This compound maintains its antileukemic activity against AML cells that have developed resistance to FLT3i through the acquisition of secondary FLT3 mutations or protective stromal signaling wikipedia.orgciteab.comuni.lunih.gov.
Specifically, this compound exhibited equipotent activity against FLT3 inhibitor-resistant mutants of FLT3, such as D835 or F691, in both cytotoxic and FLT3 degradation assays wikipedia.orguni.luebi.ac.uk. For instance, BA/F3 cells expressing FLT3-ITD with the F691L mutation, which typically show resistance to crenolanib (B1684632), retained anti-proliferative activity when treated with this compound ebi.ac.uk. Similarly, MOLM-13 cells harboring a FLT3 D835Y mutation, known to be resistant to sorafenib (B1663141) and tandutinib, remained sensitive to this compound ebi.ac.uk. Furthermore, primary AML blasts carrying a D835 mutation also demonstrated sensitivity to this compound in ex vivo tests ebi.ac.uk. This compound also retained its potency in AML cells cultured in stromal-conditioned media, which typically confers resistance to FLT3 inhibitors wikipedia.orguni.lu.
Efficacy Studies in In Vivo Preclinical Models
The promising in vitro findings for this compound have been translated into significant efficacy in various in vivo preclinical models of AML.
Xenograft Models of AML
The efficacy data from the MV-4-11 xenograft model are summarized below:
| Model Type | Treatment Regimen | Outcome | Statistical Significance | Reference |
| MV-4-11 AML Xenograft | This compound (single agent) | 84% overall tumor regression | Not specified | wikipedia.orgnih.gov |
| MV-4-11 AML Xenograft (subcutaneous) | This compound (200 mg/kg QD or 150 mg/kg QD x 16 days) | Mean 83.7% tumor regression relative to baseline; 99% relative to control | p<0.001 | mims.com |
| MV-4-11 AML Xenograft (subcutaneous) | This compound (200 mg/kg QD or 150 mg/kg QD x 16 days) | 5 out of 10 animals showed complete tumor regressions | Not specified | mims.com |
Systemic Leukemia Models in Rodents
This compound has also shown efficacy in systemic leukemia models in rodents, specifically extending survival in the MOLM-13 systemic model wikipedia.orgciteab.comuni.lu. Animals treated with this compound (at doses of 75 or 150 mg/kg orally once daily) exhibited a dose-dependent and statistically significant improvement in survival compared to vehicle-treated animals wikipedia.orgnih.gov.
In a venetoclax-resistant MOLM-13 in vivo systemic model, this compound monotherapy (at 125 mg/kg orally once daily) led to a reduction in AML burden in peripheral blood after 13 days of treatment and a significant increase in survival compared to vehicle-treated animals nih.gov. Furthermore, the combination of this compound and venetoclax significantly prolonged animal survival in the MOLM-13 systemic model when compared to either agent alone wikipedia.orguni.luebi.ac.uk.
The survival outcomes from systemic leukemia models are presented in the following table:
| Model Type | Treatment Regimen | Outcome | Statistical Significance | Reference |
| MOLM-13 Systemic Model | This compound (75 or 150 mg/kg daily) | Dose-dependent statistically significant improvement in survival vs. vehicle | P = .005 (75 mg/kg vs vehicle); P = .008 (150 mg/kg vs vehicle) | wikipedia.orgnih.gov |
| MOLM-13 Systemic Model (Venetoclax-resistant) | This compound (125 mg/kg daily) | Reduced AML burden in peripheral blood after 13 days; significant increase in survival vs. vehicle | Not specified | nih.gov |
| MOLM-13 Systemic Model | This compound + Venetoclax (combination) | Significantly prolonged survival compared to single agents | P = .0006 (combination vs vehicle) | wikipedia.orguni.luebi.ac.uk |
Research on Biomarkers of Efficacy in Preclinical Systems
Preclinical investigations into this compound have identified several biomarkers that correlate with its efficacy. A genome-wide CRISPR screen was instrumental in uncovering genes that influence sensitivity to this compound. Among the top hits identified and validated was KDM6A, a histone H3K27 demethylase. uni.luwikipedia.orgwikipedia.orgwikipedia.org Gene ontology analysis further highlighted the critical role of epigenetic regulation in determining this compound sensitivity, a finding corroborated through the examination of KDM6A and EZH2, which have opposing roles in H3K27 methylation and gene transcription. uni.luwikipedia.org
Another significant biomarker identified is the basal level of BCL-2. Studies showed that the synergistic activity of this compound when combined with the BCL-2 inhibitor venetoclax correlated with high basal BCL-2 levels, suggesting its potential as a predictive biomarker for this combination therapy. uni.luwikipedia.org Furthermore, loss-of-function mutations in epigenetic regulators, such as KDM6A, may serve as useful biomarkers for predicting this compound activity. uni.luwikipedia.org Beyond genetic and epigenetic markers, the induction of HSP70 expression in MV-4-11 cells following this compound treatment was observed in a dose-dependent manner, establishing HSP70 as a reliable pharmacodynamic biomarker of HSP90 inhibition. wikipedia.orgwikipedia.org
Research on Synergistic Activities of this compound in Preclinical Combinations
This compound has exhibited notable synergistic activities in preclinical combinations with various antileukemic agents, enhancing its potential therapeutic application. uni.luwikipedia.orgwikipedia.orgwikipedia.org
Combinations with BCL-2 Inhibitors (e.g., Venetoclax)
The most robust synergistic activity observed with this compound was in combination with the BCL-2 inhibitor, venetoclax. uni.luwikipedia.orgwikipedia.orgwikipedia.org This synergy was consistently demonstrated across three FLT3-ITD AML cell lines, yielding low average combination index values, indicative of strong synergistic effects. wikipedia.org The enhanced efficacy of this combination was further confirmed in a MOLM-13 systemic survival model, where treatment with this compound and venetoclax significantly prolonged survival compared to either agent administered alone. uni.luwikipedia.orgwikipedia.orgwikipedia.org Mechanistically, the synergy between this compound and venetoclax is suggested to involve the destabilization of MCL-1 through AKT degradation. uni.lu The synergistic effect was also corroborated by assessing PARP integrity, a marker of apoptosis, which showed complete cleavage upon combinatorial drug treatment compared to single-agent treatments. wikipedia.org
Combinations with Chemotherapeutic Agents and FLT3 Inhibitors
This compound has demonstrated synergistic activity when combined with conventional chemotherapeutic drugs and FLT3 inhibitors. uni.luwikipedia.orgwikipedia.orgwikipedia.org Importantly, this compound maintained its potency even in AML cells grown in stromal-conditioned media, which typically confer resistance to FLT3 inhibitors. uni.luwikipedia.orgwikipedia.orgwikipedia.org Furthermore, this compound exhibited equipotent activity against FLT3 inhibitor-resistant mutants of FLT3, including D835 or F691 mutations, in both cytotoxic and FLT3 degradation assays. uni.luwikipedia.orgwikipedia.orgwikipedia.org
Synergy with Epigenetic Regulators (e.g., EZH2 Inhibitors)
A genome-wide CRISPR screen highlighted epigenetic regulators, notably KDM6A, as critical determinants of this compound sensitivity in AML cell lines. uni.luwikipedia.orgwikipedia.orgwikipedia.org This discovery led to investigations into combinations with epigenetic regulators, revealing synergy with EZH2 inhibitors. uni.luwikipedia.orgwikipedia.orgwikipedia.org Specifically, the inhibition of EZH2, which functionally opposes KDM6A, synergized with this compound in two FLT3-ITD cell lines. uni.lu This synergistic interaction suggests a potential therapeutic strategy for AML patients, particularly those with low EZH2 levels and consequently low H3K27me3 levels, a population historically associated with poor prognosis. uni.luwikipedia.org
Preclinical Tolerability Assessment in Animal Models
Preclinical tolerability assessments in animal models have provided insights into the safety profile of this compound. LAM-003A, the active form of this compound, was found to be well tolerated in extensive preclinical safety studies conducted in mice, rats, and monkeys. uni.luwikipedia.org In efficacy studies, this compound demonstrated potent antitumor activity in an MV-4-11 xenograft model, leading to an 84% tumor regression without significant effects on body weight. uni.lu In a MOLM-13 systemic model, this compound significantly improved survival as a single agent compared to vehicle-treated animals, and the combination with venetoclax further prolonged survival compared to single agents. wikipedia.org These findings underscore this compound's favorable preclinical tolerability while exhibiting significant antileukemic efficacy.
Structure Activity Relationship Sar and Structure Performance Relationship Spr Research of Lam 003 Analogues
Systematic SAR Studies for Optimization of Biological Activity
Systematic SAR studies are fundamental in drug discovery, focusing on understanding how chemical structure influences the biological activity of a compound. For LAM-003, these studies are critical for refining its efficacy as an Hsp90 inhibitor and its specific activity against AML.
Identification of Key Pharmacophoric Elements
The identification of key pharmacophoric elements for this compound revolves around its active form, LAM-003A, which is known to be an Hsp90 inhibitor. LAM-003A is characterized as a purine (B94841) derivative. Therefore, the purine core structure and the specific substituents attached to it are considered crucial pharmacophoric elements responsible for its selective binding to Hsp90. These structural motifs enable the necessary interactions (e.g., hydrogen bonding, hydrophobic interactions, π-stacking) within the Hsp90 binding pocket, which are essential for inhibiting its chaperone function and inducing the degradation of client proteins.
Impact of Substituent Modifications on Target Engagement and Cellular Effects
Substituent modifications on the core structure of LAM-003A analogues are systematically explored to optimize various aspects of its biological activity. These modifications aim to enhance binding affinity to Hsp90, improve selectivity over other cellular targets, and bolster cellular potency. For instance, alterations to peripheral groups on the purine scaffold or other parts of the molecule can fine-tune interactions with the Hsp90 active site, leading to stronger or more specific inhibition.
A notable finding from preclinical studies is that this compound exhibits equipotent activity against FLT3 inhibitor-resistant mutants of FLT3, such as D835 or F691, in cytotoxic and FLT3 degradation assays citeab.com. This suggests that the molecular design of LAM-003A, or its mechanism of action as an Hsp90 inhibitor, allows it to bypass common resistance mechanisms observed with direct FLT3 kinase inhibitors. Such a characteristic is a direct outcome of successful structural optimization, ensuring continued efficacy even in the presence of challenging mutations. Modifications can also impact cellular uptake, intracellular concentration, and the downstream cellular effects, including the degradation of oncogenic signaling proteins, which is the ultimate goal of Hsp90 inhibition.
Research on Structural Determinants of In Vivo Biological Performance in Preclinical Models
Beyond in vitro activity, the in vivo performance of this compound and its analogues is paramount for therapeutic success. SPR studies investigate how structural features influence pharmacokinetics and pharmacodynamics in preclinical animal models.
Studies on Structural Features Influencing Bioavailability in Preclinical Models
This compound has been developed as an orally active prodrug, and its active metabolite, LAM-003A, is noted for its oral bioavailability. This oral activity is a critical determinant of its clinical utility, implying that specific structural features were incorporated into the prodrug design to facilitate absorption from the gastrointestinal tract and subsequent systemic exposure.
Studies in this area would typically involve modifying molecular properties such as lipophilicity, molecular weight, hydrogen bond donors/acceptors, and charge distribution to optimize permeability across biological membranes and minimize efflux by transporters. The prodrug strategy for this compound itself is a direct example of molecular design aimed at improving bioavailability, ensuring that sufficient concentrations of the active LAM-003A reach the target tissues to exert its therapeutic effects.
Investigations into Molecular Design for Improved Efficacy in Animal Models
Investigations into molecular design for improved efficacy in animal models build upon the SAR findings to translate in vitro potency into robust in vivo therapeutic effects. Preclinical studies have demonstrated this compound's potent antileukemic activity in animal models, including tumor regression in MV-4-11 xenograft mouse models and extended survival in MOLM-13 systemic models citeab.com.
Molecular design efforts in this context would focus on optimizing the prodrug conversion kinetics, ensuring timely and efficient release of LAM-003A. Furthermore, structural modifications might be explored to enhance the active metabolite's tissue distribution, prolong its half-life, or improve its target engagement within the complex in vivo environment. The observed synergistic activity of this compound with other agents like venetoclax (B612062) (a BCL-2 inhibitor) and EZH2 inhibitors in preclinical models also highlights the potential for molecular designs that enable beneficial drug combinations, leading to enhanced therapeutic outcomes citeab.com.
Computational and Rational Design Principles for Novel this compound Analogues
The development of novel chemical compounds, including analogues of existing drugs like this compound, increasingly relies on sophisticated computational and rational design principles. These approaches leverage a deep understanding of molecular structure and interactions to predict and engineer molecules with desired properties, moving beyond traditional trial-and-error methods. acs.orgresearchgate.net
Computational Tools and Methodologies: Computational chemistry techniques play a pivotal role in the design and optimization of drug candidates. Key methodologies include:
Molecular Docking: This technique predicts the preferred orientation of a small molecule (ligand) when bound to a protein target (receptor). It helps in understanding the binding modes and estimating the binding affinity, guiding the design of more potent analogues. biorxiv.orgchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish mathematical relationships between a compound's chemical structure and its biological activity. By analyzing a series of compounds, QSAR can identify structural features that enhance or diminish activity, enabling the prediction of activity for new, unsynthesized analogues. mdpi.com
Molecular Dynamics Simulations: These simulations provide insights into the dynamic behavior of molecules and their interactions over time. They can reveal conformational changes, binding stability, and solvent effects, offering a more comprehensive understanding of drug-target interactions. acs.org
Quantum Mechanics Calculations: These calculations provide highly accurate electronic properties of molecules, which are crucial for understanding reaction mechanisms and intermolecular forces, thereby aiding in the precise design of new compounds. acs.org
Bioinformatics Tools: These tools are used for analyzing biological data, including protein structures, and can assist in identifying potential drug targets and understanding the biological context of drug action. acs.org
Deep Learning and Artificial Intelligence (AI): Advanced AI and deep learning pipelines are increasingly being employed for de novo protein design and the generation of novel chemical scaffolds, accelerating the discovery of new drug candidates and their analogues. nih.gov
Rational Design Principles: Rational design is grounded in the knowledge of molecular structure and the mechanisms by which molecules interact. acs.org The principles applied in designing novel analogues typically involve:
Structural Understanding: Utilizing high-resolution structural data of the target protein (e.g., HSP90 for LAM-003A) to identify key binding pockets and interaction sites. Techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide this crucial data. acs.org
Mechanistic Insight: A thorough understanding of how the parent compound (LAM-003A) exerts its effect, including its binding mechanism, the cellular pathways it modulates, and how it overcomes resistance. This knowledge informs targeted modifications. acs.org
Iterative Optimization: A continuous cycle of design, synthesis, and testing, where computational predictions guide experimental work, and experimental results refine computational models. This iterative process allows for systematic improvement of compound properties. acs.org
Selectivity and Specificity: Designing analogues that not only bind effectively to the primary target but also exhibit selectivity over off-targets, minimizing potential side effects. researchgate.net
Pharmacokinetic and Pharmacodynamic Considerations: Integrating predictions for absorption, distribution, metabolism, and excretion (ADME) into the design process to ensure the analogues have favorable drug-like properties.
While specific details regarding the computational and rational design of novel this compound analogues are not widely published, it is highly probable that these advanced methodologies were integral to its development, given the complexity of HSP90 inhibition and the challenge of overcoming drug resistance in diseases like AML. The ongoing research and clinical trials for this compound underscore the success of such design strategies in bringing promising compounds to therapeutic evaluation.
Computational and in Silico Research on Lam 003
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are fundamental computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a protein target. These studies provide insights into the binding affinity, interaction modes, and conformational changes that occur upon ligand-protein complex formation.
Given that LAM-003 is a prodrug of LAM-003A, an HSP90 inhibitor, molecular docking studies would be crucial for understanding the precise interactions between LAM-003A and the HSP90 protein. nih.govnih.govnih.gov These studies typically involve:
Target Preparation: The three-dimensional structure of HSP90 (e.g., from the Protein Data Bank) is prepared by removing water molecules, adding hydrogen atoms, and defining the active site or binding pocket.
Ligand Preparation: The structure of LAM-003A is optimized, and its conformational flexibility is considered.
Docking Algorithm: Computational algorithms are used to sample various possible binding poses of LAM-003A within the HSP90 binding pocket and score them based on predicted binding energy.
Interaction Analysis: The resulting docked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between LAM-003A and specific amino acid residues within the HSP90 binding site. This analysis helps to rationalize the observed inhibitory activity and guide further structural modifications.
The selective binding of LAM-003A to HSP90, leading to the induction of HSP70 expression as a pharmacodynamic biomarker, underscores the importance of these specific ligand-protein interactions. nih.govnih.gov
Conformational analysis is essential for understanding the intrinsic flexibility of this compound and its derivatives, including the active metabolite LAM-003A. This involves exploring the various three-dimensional shapes (conformations) that a molecule can adopt. For drug molecules, the biologically active conformation is often the one that best fits the target's binding site.
Methods: Techniques such as molecular dynamics simulations, Monte Carlo methods, and systematic conformational searches are employed to generate and evaluate different conformations.
Impact on Activity: Understanding the conformational landscape helps in designing derivatives with improved binding characteristics, as a molecule's ability to adopt a favorable conformation upon binding is critical for its efficacy. It also aids in predicting how the prodrug this compound might be metabolized into its active form, LAM-003A, and how this transformation affects its shape and target binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR models can predict the activity of new, untested compounds, thereby reducing the need for extensive experimental synthesis and testing. nih.gov
The development of QSAR models for this compound derivatives would involve:
Data Collection: Gathering experimental biological activity data (e.g., IC50 values for HSP90 inhibition or anti-leukemic activity) for a set of this compound derivatives.
Descriptor Calculation: Computing various molecular descriptors (e.g., physicochemical properties, electronic properties, topological indices) that numerically represent different aspects of the compounds' structures.
Model Building: Using statistical methods (e.g., multiple linear regression, partial least squares, support vector machines) to build a predictive model that correlates the descriptors with the observed biological activity.
Validation: Rigorously validating the model using internal (e.g., cross-validation) and external (using a test set of compounds) validation techniques to ensure its robustness and predictive power. nih.gov
These predictive models can then be used to guide the design of new this compound derivatives with enhanced potency and desired properties.
LAM Therapeutics explicitly leverages deep learning AI in its drug discovery pipeline. lamtherapeutics.comglobenewswire.combiospace.com This is a sophisticated application of machine learning that goes beyond traditional QSAR, enabling more complex and nuanced predictions.
High-Throughput Data Analysis: AI and machine learning algorithms can process vast amounts of data from preclinical models, genomic screens (like the CRISPR screen that identified KDM6A as a determinant of this compound sensitivity), and chemical genomics studies. lamtherapeutics.comnih.govnih.gov
Predictive Modeling: Deep learning models can identify intricate patterns in structure-activity relationships, predict drug-target interactions, and forecast ADME (Absorption, Distribution, Metabolism, Excretion) properties, even for compounds with complex mechanisms like this compound's prodrug nature and HSP90 inhibition.
Patient Stratification: Crucially, AI is used by LAM Therapeutics to match drugs to new indications and select the most appropriate patients for treatment, by analyzing genomics and proteomics data. lamtherapeutics.comglobenewswire.com This "virtuous circle" strategy allows the AI to learn and refine its predictions with each treated patient and analyzed dataset, optimizing patient selection for this compound. lamtherapeutics.comglobenewswire.com
Virtual Screening and Lead Optimization Strategies for this compound-like Compounds
Virtual screening (VS) and lead optimization are integral steps in the drug discovery process, particularly for identifying novel chemical entities with desired biological activities and improving their properties. researchgate.netpsu.edu
Virtual Screening: This computational technique involves computationally screening large libraries of chemical compounds to identify potential hits that are likely to bind to a specific biological target, such as HSP90. researchgate.netpsu.edu Given LAM-003A's mechanism, VS could be employed to find new scaffolds or chemotypes that also inhibit HSP90 or other relevant targets in AML. VS approaches include:
Structure-Based Virtual Screening: Utilizes the 3D structure of the target protein (e.g., HSP90) to dock compound libraries and score their binding affinity. psu.edu
Ligand-Based Virtual Screening: Relies on the known active ligands (e.g., LAM-003A) to identify new compounds with similar pharmacophores or molecular properties.
Lead Optimization: Once initial hits are identified, lead optimization focuses on improving their potency, selectivity, pharmacokinetic properties, and reducing potential toxicity. Computational tools play a vital role in this iterative process:
Structure-Activity Relationship (SAR) Analysis: Guided by QSAR models, SAR analysis helps in understanding how structural modifications affect biological activity.
Molecular Dynamics Simulations: Used to study the dynamic behavior of the ligand-protein complex over time, providing insights into binding stability and conformational changes.
Fragment-Based Drug Design (FBDD) and De Novo Design: Computational methods can assist in building new molecules fragment by fragment or designing entirely new structures from scratch that fit the target's binding site and exhibit desired properties.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties helps in prioritizing compounds with favorable drug-like characteristics, minimizing late-stage failures. researchgate.netmedilam.ac.ir
For this compound and its future derivatives, these strategies would be continuously applied to refine the compound's profile, potentially leading to more potent, selective, and clinically effective therapies for AML and other indications.
Advanced Research Methodologies and Tools Employed in Lam 003 Studies
High-Throughput Screening (HTS) Techniques for Identification of Modulators
The discovery and development of HSP90 inhibitors like LAM-003 are often accelerated by High-Throughput Screening (HTS) platforms. These assays are designed to rapidly screen large chemical libraries for compounds that modulate the activity of the HSP90 chaperone machinery. Several HTS assay formats are employed to identify novel HSP90 inhibitors:
Luciferase Refolding Assay: This widely used assay measures the ability of the HSP90 machinery to refold thermally denatured luciferase. Inhibitors of HSP90 or its co-chaperones block this process, leading to a measurable decrease in luciferase activity. This method was used to screen over 4,000 natural compounds, identifying more than 100 initial hits. nih.gov
Competitive Binding Assays: These screens are based on a compound's ability to competitively inhibit the binding of a known ligand, such as ATP, to the N-terminal domain of HSP90.
Client Protein Depletion Assays: HTS can also be configured to measure the downstream effects of HSP90 inhibition, such as the degradation of known HSP90 client proteins within cultured cells. nih.gov
The identification of this compound was part of a broader strategy leveraging HTS and patient-derived data to accelerate the development of precision medicines. Such screening campaigns are vital for identifying initial hits that can be chemically optimized for improved potency and drug-like properties.
| Assay Type | Principle | Primary Readout | Throughput |
|---|---|---|---|
| Luciferase Refolding | Measures HSP90-dependent refolding of denatured luciferase | Luminescence Signal | High |
| Competitive Binding (e.g., FP) | Displacement of a fluorescent ligand from HSP90's ATP pocket | Fluorescence Polarization | High |
| Client Protein Depletion | Measures levels of an HSP90 client protein (e.g., FLT3) in cells | Western Blot / TR-FRET | Medium to High |
| Thermal Shift Assay (TSA) | Detects ligand binding by measuring protein melting temperature | Fluorescence | High |
Biophysical Techniques for Molecular Interaction Characterization (e.g., SPR, ITC, NMR)
Once initial hits are identified, a panel of biophysical techniques is employed to characterize the molecular interactions between the inhibitor and the HSP90 protein. These methods provide critical data on binding affinity, kinetics, and thermodynamics, which are essential for lead optimization.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics (association and dissociation rates) and affinity. In the study of HSP90 inhibitors, recombinant HSP90 protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. This technique was used to measure the binding kinetic parameters of a series of 132 N-HSP90α inhibitors, providing detailed information on their binding properties. acs.org
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This helps to understand the driving forces behind the binding of compounds like LAM-003A to HSP90.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution, atomic-level information about protein structure and dynamics. It can be used to map the binding site of an inhibitor on HSP90 and to characterize the conformational changes that occur upon binding, which is crucial for understanding the allosteric regulation of the chaperone. nih.gov
These techniques collectively provide a detailed picture of how LAM-003A engages its target, guiding the development of more potent and selective next-generation inhibitors.
Advanced Imaging Modalities in Preclinical this compound Research
Preclinical evaluation of this compound's in vivo efficacy relies heavily on advanced imaging modalities to non-invasively monitor tumor burden and therapeutic response in animal models. For hematological malignancies like AML, which disseminate systemically, bioluminescence imaging (BLI) is a particularly powerful tool.
In studies of AML, patient-derived xenograft (PDX) models are often established in immunodeficient mice. These primary AML cells are first genetically engineered via lentiviral transduction to stably express a reporter gene, such as luciferase. nih.govplos.org
Bioluminescence Imaging (BLI): After administration of the luciferin substrate, the light emitted by the luciferase-expressing AML cells can be detected and quantified. This allows for highly sensitive, real-time visualization and measurement of the leukemic burden throughout the body, including in deep-seated niches like the bone marrow. nih.govplos.org This technique was used to monitor the progression of AML in a systemic MOLM-13 mouse model and to demonstrate the efficacy of this compound in extending survival. acs.orgresearchgate.net BLI enables longitudinal studies in the same animal, reducing the number of animals required and providing more robust data on therapeutic response over time.
| Imaging Modality | Application | Key Findings Enabled | Model System |
|---|---|---|---|
| Bioluminescence Imaging (BLI) | Longitudinal monitoring of systemic AML burden | Quantification of tumor regression; Assessment of survival benefit | Systemic PDX/Cell line-derived xenograft mice (e.g., MOLM-13) |
| Calipers | Measurement of subcutaneous tumor volume | Assessment of local tumor growth inhibition | Subcutaneous xenograft mice (e.g., MV-4-11) |
Omics Technologies in Response to this compound Treatment (e.g., Genomics, Proteomics, Metabolomics)
To understand the global cellular response to this compound and to identify biomarkers of sensitivity and resistance, various "omics" technologies are indispensable. These approaches provide a systems-level view of the molecular changes induced by the drug.
A key study in the development of this compound employed a genome-wide CRISPR-Cas9 screen to identify genes that determine the sensitivity of AML cells to the drug. acs.orgresearchgate.net In this unbiased approach, a library of single-guide RNAs (sgRNAs) targeting nearly every gene in the genome is introduced into a population of AML cells. The cells are then treated with this compound, and the sgRNAs that are depleted or enriched in the surviving cell population are identified by deep sequencing.
This powerful technique revealed several epigenetic regulators as key determinants of this compound sensitivity. researchgate.netnih.gov The top validated hit was KDM6A, a histone H3K27 demethylase. researchgate.net The loss of KDM6A conferred resistance to this compound, a finding that subsequently led to the discovery that inhibiting its functional opponent, the H3K27 methyltransferase EZH2, resulted in synergistic anti-leukemic activity with this compound. acs.orgresearchgate.net
Transcriptomic profiling, typically via RNA sequencing (RNA-Seq), is used to analyze the changes in gene expression that occur in AML cells following treatment with this compound. This provides insights into the downstream pathways affected by HSP90 inhibition. For instance, transcriptomic analysis can confirm the downregulation of pathways driven by HSP90 client proteins, such as the signaling cascades downstream of FLT3-ITD. It can also uncover novel mechanisms of action or resistance. While detailed transcriptomic data for this compound is part of ongoing research, studies on other HSP90 inhibitors in AML have shown significant alterations in gene expression related to cell cycle, apoptosis, and stress response pathways. nih.gov
In Vitro and Ex Vivo Primary Sample Culturing for Translational Research
A cornerstone of this compound's translational research is the use of robust in vitro and ex vivo culture systems that closely mimic the disease state. These models are essential for assessing the compound's activity and for validating findings from broader screens.
In Vitro Cell Line Studies: The initial activity of this compound was tested against a panel of established AML cell lines, particularly those harboring the FLT3-ITD mutation (e.g., MOLM-13, MV-4-11). researchgate.netchampionsoncology.com These studies are crucial for determining basic efficacy, understanding dose-response relationships, and performing mechanistic experiments, such as assessing the degradation of client proteins like FLT3. championsoncology.com
Ex Vivo Primary Sample Culturing: To ensure clinical relevance, this compound was tested on primary blast cells freshly isolated from AML patients. researchgate.netchampionsoncology.com These ex vivo cultures retain the genetic heterogeneity and complexity of the patient's disease. nih.gov Studies showed that primary AML cells with FLT3-ITD or resistance-conferring D835 mutations were more sensitive to this compound than those with wild-type FLT3. championsoncology.com Furthermore, co-culture systems incorporating stromal cells are used to model the protective bone marrow microenvironment, demonstrating that this compound can overcome stroma-mediated resistance to other FLT3 inhibitors. acs.orgresearchgate.netnih.gov
These culturing techniques are critical for validating therapeutic hypotheses and provide a strong rationale for advancing a compound like this compound into clinical trials. nih.govresearchgate.net
Future Directions and Emerging Research Avenues for Lam 003
Exploration of Novel Preclinical Therapeutic Indications Beyond AML
While LAM-003 has demonstrated efficacy in Acute Myeloid Leukemia, particularly in FLT3-ITD positive and FLT3 inhibitor-resistant AML, its mechanism as an HSP90 inhibitor suggests a broader spectrum of potential preclinical applications. oaepublish.commdpi.commdpi.com HSP90 is a molecular chaperone critical for the stability and function of numerous oncogenic proteins across various cancer types. oaepublish.comvhio.netchemdiv.comrcsb.org
Preclinical investigations into other HSP90 inhibitors have shown antineoplastic activity in a diverse range of malignancies, including breast, colorectal, gastrointestinal, lymphomas, melanoma, multiple myeloma, ovarian, pancreatic, prostate, and renal cancers. vhio.netgoogle.com For instance, other HSP90 inhibitors like Ganetespib have exhibited promise in preclinical models of lung cancer, prostate cancer, breast cancer, non-small cell lung cancer, gastric cancer, and other leukemias. mdpi.comresearchgate.net This broad activity stems from HSP90's role in stabilizing mutated and overexpressed proteins that drive cancer cell survival and proliferation. oaepublish.comvhio.net
Further research into this compound could therefore extend to:
Other Hematological Malignancies: Beyond FLT3-ITD AML, LAM-003A has shown cytotoxicity against FLT3-TKD and FLT3-wild-type (WT) AML cells, indicating potential in additional AML subtypes driven by different oncogenic client proteins of HSP90. researchgate.net Exploration into other leukemias and lymphomas, where HSP90 client proteins are implicated, is a logical next step.
Solid Tumors: Given that HSP90 inhibitors can target primary tumors, cancer stem cells, and metastatic cells, this compound could be investigated in preclinical models of solid tumors where HSP90 plays a significant role in oncogenesis and drug resistance. oaepublish.com This includes, but is not limited to, breast cancer (e.g., HER2-positive or triple-negative), lung cancer (e.g., EGFR-mutant NSCLC), and pancreatic cancer. hematologyandoncology.netoncotarget.comnih.govnih.gov
Combination Therapies in Novel Indications: The synergistic potential of this compound with other agents, as observed with venetoclax (B612062) and EZH2 inhibitors in AML, could be explored in combination with standard-of-care or emerging therapies in these new indications to enhance efficacy and overcome resistance. oaepublish.commdpi.commdpi.com
Research into Overcoming Acquired Resistance to this compound
A critical aspect of long-term therapeutic success is addressing acquired resistance. This compound has already demonstrated a significant advantage by overcoming resistance to FLT3 inhibitors in AML, including those caused by secondary FLT3 mutations (such as D835 or F691) and protective stromal signaling within the bone marrow microenvironment. oaepublish.commdpi.commdpi.comnih.govunimi.itresearchgate.net Furthermore, its synergistic activity with the BCL-2 inhibitor venetoclax, involving the inhibition of AKT-mediated GSK3B regulation and subsequent MCL-1 degradation, provides a strong foundation for combination strategies. oaepublish.commdpi.commdpi.comresearchgate.net The identification of KDM6A as a determinant of this compound sensitivity through CRISPR screening, leading to synergy with EZH2 inhibitors, highlights the importance of epigenetic modulation in overcoming resistance. oaepublish.commdpi.commdpi.comunimi.it
Future research avenues for overcoming potential acquired resistance to this compound itself, or to further enhance its efficacy, include:
Addressing Heat Shock Response (HSR) Induction: A common mechanism of resistance to HSP90 inhibitors is the strong induction of the heat shock response, leading to increased levels of prosurvival chaperones like Hsp27 and Hsp70. mdpi.com Strategies could involve combining this compound with agents that target heat shock factor 1 (HSF1) or Hsp70, or with compounds like cisplatin (B142131) that suppress HSF-1 activation. mdpi.comfrontiersin.org
Targeting Mitochondrial HSP90 (TRAP1): Insufficient access of some HSP90 inhibitors to mitochondrial HSP90 proteins (TRAP1) can contribute to resistance. mdpi.com Developing or co-administering agents that specifically target mitochondrial HSP90 could enhance this compound's efficacy.
Exploring Additional Synergistic Combinations: Beyond venetoclax and EZH2 inhibitors, further investigation into other signaling pathways frequently activated in resistant cancers, such as the JAK-STAT pathway, could yield new synergistic combinations. nih.govfrontiersin.org For example, combined inhibition of JAK-STAT signaling and HSP90 has shown promise in overcoming resistance in triple-negative breast cancer. nih.gov
Preventing Resistance to Other Therapies: Given that HSP90 inhibition can block the emergence of resistance to other targeted therapies (e.g., anti-estrogens, BRAF inhibitors), this compound could be explored in combination to prevent the development of resistance to current or emerging AML therapies. nih.gov
Development of Advanced Delivery Systems for Experimental Research Applications
This compound is currently recognized as an orally bioavailable prodrug with excellent aqueous solubility, rapidly converting to its active form, LAM-003A. oaepublish.commdpi.comrna-seqblog.comfiercebiotech.com While this oral formulation offers convenience, the development of advanced delivery systems for experimental research applications can provide enhanced control over pharmacokinetics, tissue targeting, and combination therapy strategies.
Emerging research in drug delivery for HSP90 inhibitors and other small molecules suggests several promising directions for this compound in preclinical studies:
Nanoparticle-Based Delivery: Nanocarriers, such as nanoparticles, are being developed to improve the efficiency, protection, and targeted delivery of HSP90 inhibitors to damaged tissues, while minimizing systemic toxicity. oaepublish.commdpi.comresearchgate.netthno.orgthno.org Examples include bovine serum albumin (BSA) nanoparticles for other HSP90 inhibitors like luminespib, which can improve efficacy, safety, and stability. mdpi.com
Targeted Nanomedicines: Specific targeting can be achieved through functionalizing nanoparticles with ligands or peptides that bind to receptors overexpressed on cancer cells. For instance, A6 peptide-functionalized biomimetic nanoparticles have been designed for targeted delivery of HSP90 inhibitors to CD44-positive AML and solid tumors, demonstrating enhanced uptake and anticancer efficacy. researchgate.net Poly(D,L-lactide-co-glycolide) (PLGA) nanoparticles, an FDA-approved polymer, can offer controlled and sustained drug release, along with improved circulation time. thno.org
Drug Conjugates: Small molecule drug conjugates, where an HSP90 inhibitor acts as a vehicle to deliver a cytotoxic payload, are being explored. For example, STA-12-8666, an HSP90 inhibitor conjugated with a topoisomerase I inhibitor (SN-38), has shown highly promising activity in pancreatic cancer models by selectively binding to activated HSP90 and releasing its cytotoxic component within tumor cells. oncotarget.com This approach could be adapted for this compound to deliver other therapeutic agents specifically to cancer cells.
Localized Delivery: For certain research applications or specific tumor types, localized delivery systems (e.g., implants, hydrogels) could be explored to achieve high concentrations of LAM-003A at the tumor site while reducing systemic exposure.
Unexplored Molecular Pathways and Off-Targets for Further Investigation
LAM-003A functions as an inhibitor of HSP90, a critical molecular chaperone that maintains the proper folding and stability of a vast array of client proteins. oaepublish.comvhio.netchemdiv.comrcsb.org While its primary mechanism in AML involves disrupting the HSP90-FLT3 association leading to FLT3 degradation, and KDM6A has been identified as a determinant of sensitivity, the extensive network of HSP90 client proteins and its broader cellular roles warrant further in-depth investigation. oaepublish.commdpi.commdpi.comnih.govresearchgate.net
HSP90 interacts with over 100 to 400 client proteins, encompassing numerous oncogenic signaling proteins, kinases, and transcription factors. oaepublish.comvhio.netchemdiv.comrcsb.orgthno.orgmdpi.comhsp90.caacs.org These include, but are not limited to, mutant p53, HER2/Neu (ErbB2), Akt, CDKs, PKC, MAP kinases, steroid receptors, BCL-6, CAR, Oct4, EGFR, IGF-1R, cytokine receptors, c-Met, Fak, MMP-2, HIF-1α, JAK2, DNA-PK, ATR, and helicases (e.g., MCM4, MCM7). oaepublish.comvhio.netchemdiv.comrcsb.orgmdpi.comresearchgate.nethematologyandoncology.netnih.govfrontiersin.orgthno.orgmdpi.comhsp90.caacs.orgmdpi.com
Unexplored molecular pathways and off-targets for this compound include:
Comprehensive Client Proteome Mapping: A detailed and context-specific mapping of all LAM-003A-specific client proteins in various cancer types beyond AML would provide a more complete understanding of its polypharmacological effects.
The "Epichaperome": HSP90 is a central component of the "epichaperome," an integrated chaperome network that facilitates tumor survival. oaepublish.comchemdiv.com Further research into how this compound modulates this complex network could reveal novel therapeutic vulnerabilities.
Isoform-Specific Effects: HSP90 exists in different isoforms (cytoplasmic Hsp90α/β, ER-resident GRP94, mitochondrial TRAP1), each with distinct client proteins and cellular compartmentalization. oaepublish.commdpi.commdpi.com Investigating the isoform-specific inhibition profile of LAM-003A and its impact on the unique clienteles of each isoform could uncover new therapeutic opportunities or explain observed toxicities.
Post-Translational Modifications and Co-chaperones: The chaperone function of HSP90 isoforms is modulated by post-translational modifications (e.g., phosphorylation, acetylation) and a series of co-chaperones (e.g., Cdc37, Hsp70, Hsp40, Hip, Hop, p23). chemdiv.commdpi.com Understanding how this compound influences these regulatory mechanisms could provide deeper mechanistic insights.
Immunomodulatory Pathways: this compound is described as an immunomodulatory drug. mdpi.com Further investigation into its precise effects on immune cells and pathways, beyond its direct anti-cancer activity, could reveal opportunities for combination with immunotherapies. HSP90 inhibitors have been shown to enhance the antitumor effects of anti-CTLA4 and anti-PD-1 therapies. nih.gov
Off-Target Effects and Selectivity: While HSP90 inhibitors generally have a higher affinity for HSP90 in tumor cells, HSP90 is also essential in normal cells. rcsb.orgmdpi.com A thorough investigation into potential off-target effects that might contribute to efficacy or toxicity in non-cancerous cells is crucial for optimizing its therapeutic index.
Methodological Innovations for Enhanced this compound Research Paradigms
Advancements in preclinical research methodologies are crucial for accelerating the development and understanding of compounds like this compound. Future research paradigms can leverage cutting-edge technologies to provide more physiologically relevant insights and streamline drug discovery.
Advanced Preclinical Models:
Patient-Derived Xenograft (PDX) Models: These models, utilizing patient-derived AML cells in immunodeficient or humanized mice, closely recapitulate human disease progression and are invaluable for studying drug efficacy, toxicity, and disease pathogenesis in vivo. transcurebioservices.comcrownbio.complos.orgnih.gov Innovations include serial retransplantation for repetitive studies, genetic manipulation (e.g., lentiviral transduction for bioluminescence imaging for sensitive disease monitoring), and stringent quality controls to ensure model fidelity. plos.orgnih.gov
Patient-Derived Organoid (PDO) Models: PDOs are emerging as robust 3D in vitro models that mimic the histopathological, genetic, and phenotypic characteristics of original tumors. vhio.netmdpi.comcrownbio.comfrontiersin.orgtheraindx.com They offer a cost-effective platform for high-throughput drug screening, overcoming limitations of traditional 2D cell cultures by preserving tumor architecture, microenvironment, and genetic heterogeneity. theraindx.com Co-culture systems incorporating immune cells or stromal components can further enhance their clinical relevance for testing immunotherapies or understanding microenvironment-mediated drug responses. crownbio.com
Omics and High-Throughput Approaches:
Genome-wide CRISPR Screens: Building on the success of identifying KDM6A, continued application of genome-wide CRISPR screens can systematically identify novel genes and pathways that modulate this compound sensitivity or resistance across diverse cancer contexts. oaepublish.commdpi.commdpi.com
Single-Cell RNA Sequencing (scRNA-seq): This technology is transformative for understanding intra-tumor heterogeneity and predicting drug response at the single-cell level. rna-seqblog.commdpi.comtigem.itnih.govoup.com Applying scRNA-seq to this compound treated cells can reveal cell-type-specific responses, identify resistant subclones, and elucidate precise mechanisms of action or resistance within heterogeneous tumor populations.
Proteomics and Metabolomics: Integrating proteomic and metabolomic analyses with genomic data can provide a more holistic view of the molecular changes induced by this compound, identifying new biomarkers of response or resistance and uncovering previously unrecognized metabolic dependencies.
Artificial Intelligence (AI) and Machine Learning (ML):
Target Identification and Drug Repurposing: AI and ML algorithms are revolutionizing drug discovery by analyzing complex biological datasets to identify novel disease-causing targets and predict drug-target interactions. fiercebiotech.comresearchgate.netmdpi.comaccc-cancer.org These tools can be leveraged to identify new client proteins of HSP90 that are particularly vulnerable to this compound, or to repurpose this compound for new indications based on its molecular signature.
Predictive Modeling of Drug Response and Resistance: AI models can predict drug sensitivity and resistance across various cancer types, enabling more personalized treatment approaches. mdpi.com This can be applied to this compound research to predict patient responses, identify optimal combination partners, and forecast potential resistance mechanisms.
Clinical Trial Optimization: AI can aid in optimizing clinical trial protocols and stratifying patients, ensuring that this compound is tested in patient populations most likely to benefit, thereby accelerating its clinical development. accc-cancer.org
Q & A
Q. What experimental models are commonly used to assess LAM-003’s efficacy against FLT3-ITD-driven AML, and how are they validated?
Answer: Preclinical studies typically employ FLT3-ITD-positive cell lines (e.g., MV-4-11, MOLM-13) and primary patient-derived AML samples. Validation includes measuring FLT3-ITD surface expression via flow cytometry and downstream signaling (e.g., phospho-STAT5/ERK) using immunoblotting. EC50 values are calculated to compare potency across genetic subtypes, with FLT3-ITD lines showing greater sensitivity (geometric mean EC50 = 670 nM vs. 1400 nM for wild-type) .
Q. How is target engagement of this compound as an HSP90 inhibitor confirmed in cellular assays?
Answer: Target engagement is validated by monitoring degradation of HSP90 client proteins (e.g., FLT3-ITD, AKT) via immunoblotting. Functional assays, such as apoptosis (Annexin V staining) and proliferation inhibition (MTT/CellTiter-Glo), are paired with dose-response curves to establish mechanistic correlation .
Q. What methodologies are recommended for designing in vitro studies to evaluate this compound’s combinatorial potential with other AML therapies?
Answer: Use synergistic dose matrices (e.g., Chou-Talalay method) to test combinations with FLT3 inhibitors or chemotherapies. Include controls for stromal-mediated resistance by co-culturing cells with bone marrow stromal cells or using conditioned medium to mimic microenvironmental effects .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s efficacy in FLT3 wild-type vs. mutant AML subtypes?
Answer: Contradictions may arise from genetic heterogeneity or differential HSP90 client protein dependencies. Stratify cell lines/patient samples by mutational profiles (e.g., RAS, TP53) and use proteomic profiling (e.g., mass spectrometry) to identify compensatory survival pathways. Statistical tools like multivariate regression can isolate variables influencing sensitivity .
Q. What experimental strategies address this compound’s limited activity in stromal-protected AML niches?
Answer: Co-culture assays with stromal cells (e.g., HS-5) or cytokine-enriched conditioned medium are used to model resistance. This compound retains potency in these conditions by degrading stromal-induced survival proteins (e.g., BCL-2), whereas FLT3 inhibitors fail due to extrinsic pathway activation. Validate using phospho-kinase arrays and RNA-seq to map resistance mechanisms .
Q. How does this compound overcome secondary FLT3 mutations that confer resistance to tyrosine kinase inhibitors (TKIs)?
Answer: In BA/F3 models with FLT3-ITD+F691L or D835Y mutations, this compound degrades mutant FLT3 regardless of TKI-binding domain alterations. Compare degradation kinetics (e.g., cycloheximide chase assays) and downstream apoptosis induction (caspase-3/7 activation) to demonstrate HSP90 inhibition bypasses TKI resistance .
Q. What criteria should guide the selection of primary AML samples for ex vivo testing of this compound?
Answer: Prioritize samples with annotated FLT3 status (ITD vs. wild-type), prior TKI exposure history, and stromal interaction markers (e.g., CXCR4 expression). Use viability assays (e.g., ATP-based) with dose titrations and correlate responses with proteomic/transcriptomic signatures to identify predictive biomarkers .
Methodological Best Practices
Q. How should researchers standardize reporting of this compound’s anti-leukemic activity in preclinical studies?
Answer: Follow guidelines for EC50/IC50 calculation (e.g., nonlinear regression with 95% confidence intervals), include raw data for proliferation/apoptosis assays in supplementary materials, and disclose batch-specific compound purity. For primary samples, report blast percentage and ex vivo culture duration to ensure reproducibility .
Q. What statistical approaches are optimal for analyzing heterogeneous responses in this compound-treated AML cohorts?
Answer: Use hierarchical clustering or principal component analysis (PCA) to group responders/non-responders based on omics data. Apply Fisher’s exact test for categorical variables (e.g., mutation status) and Cox regression for survival correlations in xenograft models .
Data Contradiction and Validation
Q. How can discrepancies in this compound’s EC50 values across studies be critically evaluated?
Answer: Discrepancies may stem from assay conditions (e.g., serum concentration, incubation time). Replicate experiments using standardized protocols (e.g., CLSI guidelines) and cross-validate with orthogonal assays (e.g., CRISPR-mediated HSP90 knockdown). Report inter-lab variability in methods sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
